N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine
Description
N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine is a tertiary amine featuring a cyclohexane backbone substituted with an aminomethyl group and two alkyl substituents (ethyl and methyl) on the nitrogen atom. Its structure combines steric bulk from the cyclohexane ring with the electronic effects of the ethyl and methyl groups, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZFGMWHRHSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649217 | |
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363626-93-1 | |
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine typically involves the reaction of cyclohexanone with formaldehyde and a secondary amine, such as N-ethyl-N-methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The process can be summarized as follows:
- Cyclohexanone is reacted with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
- The intermediate undergoes a Mannich reaction with N-ethyl-N-methylamine to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine has been investigated for its potential as a therapeutic agent. Its structural similarity to other known psychoactive compounds suggests possible applications in treating neurological disorders. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclohexylamine derivatives and their effects on receptor binding affinity. The findings suggested that modifications to the cyclohexyl group could enhance selectivity for specific receptor subtypes, indicating a pathway for developing new medications targeting psychiatric disorders .
Forensic Science
In forensic toxicology, this compound is of interest due to its potential as a designer drug. Its structural characteristics allow it to evade standard drug testing protocols, making it relevant in cases of substance abuse and legal investigations.
Case Study : A report from the Texas Department of State Health Services outlined the emergence of new psychoactive substances (NPS), including various cyclohexylamines. The report emphasized the need for updated analytical methods to detect these compounds in biological samples, highlighting their implications in forensic toxicology .
Biopharmaceutical Research
The compound's unique properties make it suitable for biopharmaceutical applications, particularly in drug formulation and delivery systems. Its ability to form stable complexes with various biomolecules could enhance drug solubility and bioavailability.
Case Study : Research conducted by VWR International explored the use of cyclohexylamine derivatives in biopharmaceutical production. The study demonstrated that these compounds could improve the stability and efficacy of peptide-based drugs when incorporated into delivery systems .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ethyl and methyl substituents on the nitrogen atom can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
N,N-Dimethylcyclohexylmethylamine Derivatives
- 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (CAS 41806-09-1): Structural Difference: Lacks the ethyl group, featuring only dimethyl substituents on the nitrogen. The absence of an ethyl group may lower lipophilicity, affecting membrane permeability in biological systems .
- 1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine (CAS 919013-75-5): Structural Difference: Additional methyl group at the 4-position of the cyclohexane ring. Impact: Enhanced steric hindrance and rigidity, which could reduce binding affinity to biological targets like NMDA receptors compared to the target compound .
N-Methylcyclohexylamine (CAS 100-60-7)
- Impact: Lower molecular weight (127.23 g/mol vs. ~184.3 g/mol for the target compound) results in higher volatility and lower boiling point.
Variations in Cyclohexane Substitution
N-Ethyl-1-phenylcyclohexan-1-amine (CAS 2201-15-2)
- Structural Difference: Phenyl group replaces the aminomethyl substituent.
- This substitution shifts applications toward CNS-active compounds, similar to phencyclidine analogs .
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 1489602-69-8)
Physicochemical Properties
Biological Activity
N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine, also known as 1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine, is an organic compound that has garnered attention for its biological activity and potential applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₂₂N₂
- Molecular Weight : Approximately 170.30 g/mol
- Structure : The compound features a cyclohexane ring with an aminomethyl group and two nitrogen substituents (ethyl and methyl), which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:
- Enzyme Interaction : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their catalytic activities. This interaction is crucial in enzyme-substrate studies where the compound acts as a substrate or inhibitor .
- Receptor Binding : The compound serves as a ligand in receptor binding studies, potentially modulating receptor activity due to the structural properties imparted by the ethyl and methyl groups on the nitrogen atom .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens:
- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against multi-drug resistant strains, including Pseudomonas aeruginosa and Acinetobacter species .
- Mechanism : Its action against bacterial infections suggests that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antiproliferative Effects
Studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | GI50 (µM) | Activity Level |
|---|---|---|
| Lung HOP-62 | 0.01 | High |
| Colon HCT-116 | 0.03 | High |
| CNS SF-539 | 0.01 | High |
| Melanoma UACC-62 | 0.01 | High |
| Ovarian OVCAR-3 | 0.22 | Moderate |
| Renal SN12C | <0.01 | Very High |
| Prostate DU-145 | 0.04 | High |
The GI50 values represent the concentration required to inhibit cell growth by 50%. The data indicates that this compound has potent antiproliferative effects across multiple cancer cell lines .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound revealed that structural modifications can enhance its biological activity. For instance, variations in alkyl chain length significantly impacted its binding affinity and efficacy against cancer cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the amino group and alkyl substitutions in determining the pharmacological profile of related compounds. Modifications to these groups can lead to improved potency against specific targets, suggesting a potential pathway for drug development .
- Clinical Implications : Given its antimicrobial properties, this compound could be further explored as a candidate for treating infections caused by resistant bacteria, particularly in clinical settings where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine, and what methodological considerations are critical for optimizing yield?
- The compound can be synthesized via multi-step pathways involving carbamate intermediates and deprotection strategies. For example, tert-butyl carbamates are used to protect amine groups, followed by trifluoroacetic acid (TFA) deprotection to yield the final product . Magnetic stirring is recommended for efficient mixing during ester-to-amide conversions, as seen in analogous reactions . Key steps include:
Formation of methyl esters from carboxylic acids.
Reduction of esters and amides to amino alcohols using NaBH₄ or LiAlH₄.
Condensation with cyclohexylamine or ethylamine derivatives.
- Yield optimization requires strict control of reaction conditions (e.g., temperature, solvent purity) and validation via TLC or HPLC .
Q. How is this compound characterized, and which analytical techniques ensure structural fidelity?
- Spectroscopic methods :
- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
- Mass spectrometry (MS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions) .
Q. What are the solubility properties of this compound, and which solvents are optimal for in vitro assays?
- The compound is insoluble in water due to its hydrophobic cyclohexyl and alkylamine groups .
- Recommended solvents: Dichloromethane (DCM), ethyl acetate (EtOAc), or THF for synthesis; DMSO for biological assays (e.g., 10 mM stock solutions) .
Advanced Research Questions
Q. How can researchers evaluate the anticonvulsant and analgesic potential of this compound in preclinical models?
- Anticonvulsant activity : Use the pentylenetetrazole (PTZ)-induced seizure model in rodents. Compare protection rates (%) against reference drugs (e.g., valproic acid) .
- Analgesic activity : Apply the hot-plate test to measure latency in pain response. Dose-dependent effects are quantified via ED₅₀ values .
- Mechanistic studies : Pair behavioral assays with electrophysiology (e.g., patch-clamp for ion channel modulation) or receptor binding assays (e.g., μ-opioid receptor affinity) .
Q. What computational approaches are suitable for predicting the drug-likeness and toxicity of this compound?
- In-silico tools :
- ADMET prediction : Use SwissADME or ProTox-II to assess absorption, metabolism, and toxicity (e.g., hepatotoxicity, mutagenicity) .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or NMDA receptors to hypothesize mechanisms .
Q. How should researchers address contradictions in synthetic yields or biological activity across studies?
- Case example : Discrepancies in amidation efficiency (e.g., dimethylaluminum amide vs. Pd-catalyzed coupling) .
- Resolution strategies :
Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
Validate intermediates via NMR/MS to trace side reactions.
Compare bioactivity using standardized assays (e.g., MTT for cytotoxicity) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Storage : -20°C in airtight containers under nitrogen to prevent degradation .
- Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .
Q. Can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
